2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound. This structure features multiple functional groups, including benzoxazole, thioether, acetamide, and isoxazole rings, making it a chemically versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide involves a multi-step synthesis:
Benzoxazole Ring Formation: : Starting with ortho-aminophenol and acetic anhydride under reflux conditions forms benzoxazole.
Thioether Linkage: : Reacting benzoxazole with thiol under mild basic conditions introduces the thioether linkage.
Acetamide Formation: : Introduction of the acetamide group through acylation.
Isoxazole Synthesis: : The isoxazole ring is typically synthesized separately from appropriate starting materials such as substituted propenyl ketones using cyclization reactions.
Final Coupling: : The fragments are then coupled together through a substitution reaction to yield the final compound.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing reaction conditions to improve yields and purity, employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Converts thioether to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Reduces certain functional groups using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions primarily at the acetamide nitrogen.
Common reagents and conditions include mild bases for substitution, oxidizing agents like KMnO4 for oxidation, and hydrogenation catalysts for reduction. Major products from these reactions include oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its multi-functional nature makes it suitable for various chemical transformations.
Biology
In biological research, 2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide is studied for its potential interactions with biological macromolecules, particularly proteins and enzymes.
Medicine
Medically, this compound is investigated for its potential as a pharmacological agent due to its complex structure and possible bioactivity.
Industry
In industry, it can be a precursor for manufacturing advanced materials and specialty chemicals.
Mechanism of Action
The compound’s effects are exerted through interactions with molecular targets such as enzymes and receptors. The benzoxazole and isoxazole rings allow for pi-stacking and hydrogen bonding, aiding in binding affinity. The thioether and acetamide groups participate in various biochemical pathways, modulating biological responses.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives and isoxazole-linked molecules:
Benzoxazole-2-thiol
Isoxazole-3-acetamide
This compound stands out due to its unique combination of functional groups, offering distinct reactivity and binding properties not found in closely related molecules.
2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide is truly a chemical marvel, with its detailed preparation, versatile reactivity, and wide range of applications making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-8-15-9-14(6-7-18(15)27-13)20-10-16(25-29-20)11-23-21(26)12-30-22-24-17-4-2-3-5-19(17)28-22/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFVFXFFJABIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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